HSV-1-amide UL 26 Open Reading Frame (242-255)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HSV-1-amide UL 26 Open Reading Frame (242-255) is a highly characterized substrate for herpes simplex virus type 1 protease (HSV-1), which is essential for viral nucleocapsid formation and for viral replication . The enzyme activity was measured using HPLC for the separation of the products from the substrate and for quantitation .

Molecular Structure Analysis

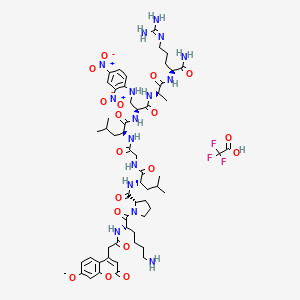

The molecular structure of HSV-1-amide UL 26 Open Reading Frame (242-255) is represented by the sum formula C80H117N21O20S . The molecular weight is 1725.01 .

Physical And Chemical Properties Analysis

The physical and chemical properties of HSV-1-amide UL 26 Open Reading Frame (242-255) include a molecular weight of 1725.01 and a sum formula of C80H117N21O20S . It is recommended to be stored at temperatures below -15°C .

Wirkmechanismus

Target of Action

The primary target of the compound “HSV-1-amide UL 26 Open Reading Frame (242-255)” is the herpes simplex virus type 1 protease (HSV-1) . This protease is essential for viral nucleocapsid formation and for viral replication .

Mode of Action

The compound acts as a highly characterized substrate for the HSV-1 protease . It interacts with the protease, leading to its cleavage. The enzyme activity and the separation of the products from the substrate are measured using high-performance liquid chromatography (HPLC) .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of viral nucleocapsid formation and viral replication . By acting as a substrate for the HSV-1 protease, it facilitates the proteolytic processes that are necessary for the assembly of the viral nucleocapsid, a critical step in the life cycle of the virus .

Result of Action

The result of the compound’s action is the cleavage of the substrate, which is detected at 280 nm (excitation) and 350 nm (emission) with a fluorescence detector . This cleavage is a necessary step in the formation of the viral nucleocapsid and the replication of the virus .

Action Environment

The action of the compound, like many biochemical reactions, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules or ions that can interact with the compound or its target. For instance, the compound is recommended to be stored at temperatures below -15°C , suggesting that its stability and efficacy may be reduced at higher temperatures.

Eigenschaften

IUPAC Name |

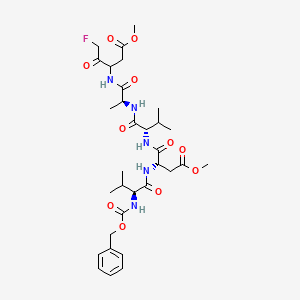

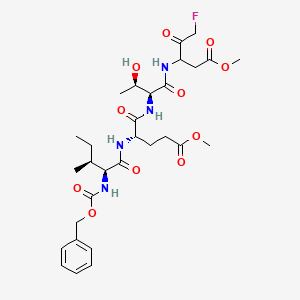

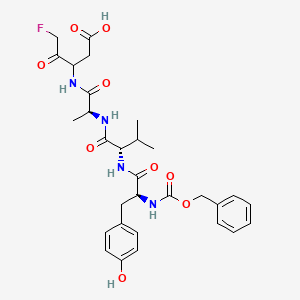

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H117N21O20S/c1-43(2)33-59(96-78(119)61(35-47-21-23-50(104)24-22-47)99-80(121)67(45(4)103)101-69(110)52(83)37-49-39-86-42-89-49)76(117)93-56(25-27-64(84)105)71(112)90-44(3)68(109)100-63(41-102)79(120)94-57(26-28-66(107)108)74(115)91-55(20-12-14-31-82)73(114)97-60(34-46-15-7-6-8-16-46)77(118)92-54(19-11-13-30-81)72(113)95-58(29-32-122-5)75(116)98-62(70(111)88-40-65(85)106)36-48-38-87-53-18-10-9-17-51(48)53/h6-10,15-18,21-24,38-39,42-45,52,54-63,67,87,102-104H,11-14,19-20,25-37,40-41,81-83H2,1-5H3,(H2,84,105)(H2,85,106)(H,86,89)(H,88,111)(H,90,112)(H,91,115)(H,92,118)(H,93,117)(H,94,120)(H,95,113)(H,96,119)(H,97,114)(H,98,116)(H,99,121)(H,100,109)(H,101,110)(H,107,108)/t44-,45+,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,67-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQSFIGLQBPRPR-QXJRBMJXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

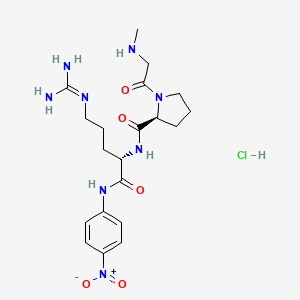

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CN=CN5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CC5=CN=CN5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H117N21O20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1725.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.